molecular formula C8H18ClNO B1446504 (3-Ethylpiperidin-3-yl)methanol hydrochloride CAS No. 1797816-03-5

(3-Ethylpiperidin-3-yl)methanol hydrochloride

Cat. No.: B1446504
CAS No.: 1797816-03-5
M. Wt: 179.69 g/mol
InChI Key: GUUQFBOCLPXRIC-UHFFFAOYSA-N
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Properties

IUPAC Name

(3-ethylpiperidin-3-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-2-8(7-10)4-3-5-9-6-8;/h9-10H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUUQFBOCLPXRIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCNC1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethylpiperidin-3-yl)methanol hydrochloride typically involves the cyclization of appropriate precursors followed by reduction and functionalization steps. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of various piperidine derivatives.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclization and reduction techniques, ensuring high yield and purity suitable for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(3-Ethylpiperidin-3-yl)methanol hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of (3-Ethylpiperidin-3-yl)methanol hydrochloride involves its interaction with ion channels. It has been shown to inhibit the activity of potassium channels (Kv1.2), which are crucial for maintaining a constant membrane potential . Additionally, it blocks the voltage-gated sodium channel (Nav1.8), which is important for maintaining the normal rhythm of heart contractions . These interactions affect cellular excitability and signal transduction pathways.

Biological Activity

(3-Ethylpiperidin-3-yl)methanol hydrochloride is a chemical compound with the molecular formula C8H18ClNO and a molecular weight of 179.69 g/mol. Its biological activity is primarily associated with its interaction with ion channels, particularly potassium channels, which play a crucial role in cellular signaling and membrane potential maintenance. This article explores the compound's biological activity, mechanism of action, pharmacological applications, and relevant research findings.

The compound is synthesized through cyclization and reduction processes involving appropriate precursors. A common synthetic route utilizes phenylsilane to facilitate the formation of imines and subsequent cyclization to yield the piperidinone intermediate, which is then reduced to form the final product.

The primary mechanism of action for this compound involves its role as an ion channel modulator . Specifically, it has been shown to inhibit the activity of potassium channels (Kv1.2), which are essential for maintaining the resting membrane potential in neurons and other excitable cells. This inhibition can lead to altered cellular excitability and signal transduction pathways.

Ion Channel Interaction

  • Potassium Channels : The compound's inhibitory effect on Kv1.2 channels suggests potential applications in modulating neuronal excitability and treating conditions associated with dysregulated ion channel function.
  • Calcium Channels : Preliminary studies indicate that it may also interact with calcium channels, though further investigation is necessary to elucidate this relationship.

Pharmacological Applications

This compound has been explored for various pharmacological applications:

  • Neuropharmacology : Due to its ability to modulate ion channels, it is being investigated for potential therapeutic effects in neurological disorders such as epilepsy and neuropathic pain.
  • Antimicrobial Activity : Some studies suggest that derivatives of piperidine compounds exhibit antibacterial properties, although specific data on this compound's efficacy against bacterial strains remain limited .

In Vitro Studies

Several in vitro studies have been conducted to assess the biological activity of this compound:

  • Ion Channel Inhibition Assays : Experiments demonstrated significant inhibition of Kv1.2 currents at micromolar concentrations, indicating its potential as a therapeutic agent in conditions where potassium channel activity is dysregulated.
  • Cell Viability Assays : Preliminary results from cell viability assays suggest that while the compound can modulate ion channel activity, it does not exhibit significant cytotoxicity at therapeutic concentrations .

Comparative Studies

A comparative analysis with similar compounds revealed that this compound possesses unique properties due to its dual role as both an activator and inhibitor of ion channels. This characteristic sets it apart from other piperidine derivatives that typically exhibit either one function or the other.

Data Table: Biological Activity Overview

Biological ActivityMechanismTarget Ion ChannelsPotential Applications
InhibitionCompetitiveKv1.2Neurological disorders
ModulationAllostericCalcium channelsPain management
AntimicrobialUnknownN/ABacterial infections

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Ethylpiperidin-3-yl)methanol hydrochloride
Reactant of Route 2
(3-Ethylpiperidin-3-yl)methanol hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.